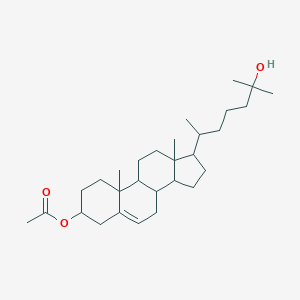

25-Hydroxycholest-5-en-3beta-yl acetate

Description

Properties

CAS No. |

10525-22-1 |

|---|---|

Molecular Formula |

C29H48O3 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H48O3/c1-19(8-7-15-27(3,4)31)24-11-12-25-23-10-9-21-18-22(32-20(2)30)13-16-28(21,5)26(23)14-17-29(24,25)6/h9,19,22-26,31H,7-8,10-18H2,1-6H3/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1 |

InChI Key |

DSBZSDSUGSYUHV-HSIBUNQISA-N |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Other CAS No. |

10525-22-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-Hydroxycholest-5-en-3beta-yl acetate typically involves multiple steps. One common method starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxy and methylheptan-2-yl groups. The final step involves the acetylation of the hydroxy group to form the acetate ester. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate each step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acetate ester can be reduced to form the corresponding alcohol.

Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetate ester will produce an alcohol.

Scientific Research Applications

Overview

25-Hydroxycholest-5-en-3beta-yl acetate, a derivative of 25-hydroxycholesterol, is a complex organic compound with significant potential across various scientific fields including chemistry, biology, and medicine. Its unique structure, characterized by multiple functional groups, allows it to serve as a valuable building block in organic synthesis and a candidate for therapeutic applications.

Chemistry

In the field of chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. The compound's unique structural features make it suitable for the development of novel chemical entities. It can be involved in various reactions such as:

- Functionalization : Its hydroxy and acetate groups allow for diverse functionalization reactions.

- Synthesis of Steroids : It plays a role in synthesizing steroid hormones and other biologically relevant molecules due to its cholesterol-like structure.

Biology

Biologically, this compound is studied for its interactions with cellular processes. Notable applications include:

- Cellular Mechanisms : Research indicates that it can influence cellular signaling pathways by interacting with specific proteins and enzymes, making it a candidate for drug development aimed at modulating these pathways .

- Neuroprotection : Studies have shown that derivatives of 25-hydroxycholesterol can provide neuroprotective effects against oxidative stress and neuronal cell death, suggesting potential applications in treating neurodegenerative diseases .

Medicine

In medical research, this compound and its derivatives are explored for their therapeutic potential:

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which can be beneficial in treating inflammatory diseases.

- Cancer Research : There is ongoing investigation into its anti-cancer properties, particularly how it might inhibit tumor growth or induce apoptosis in cancer cells .

Industrial Applications

The industrial sector also leverages this compound for various applications:

- Specialty Chemicals : Due to its stability and reactivity, it is used in the production of specialty chemicals and materials such as coatings and adhesives.

- Pharmaceutical Formulations : It is included in formulations designed for targeted delivery systems, enhancing the bioavailability of therapeutic agents .

Case Studies

Several case studies highlight the applications of this compound:

- Neuroprotection Against Ischemic Injury : A study demonstrated that administration of this compound significantly reduced neuronal cell death in models of ischemic injury, suggesting its potential as a therapeutic agent for stroke patients .

- Anti-Cancer Activity : Research indicated that derivatives of this compound could inhibit cancer cell proliferation in vitro, providing insights into its role as a potential anti-cancer drug candidate .

- Biosynthesis Studies : Investigations into the biosynthesis pathways involving this compound have provided critical insights into steroid hormone metabolism and regulation .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and acetate groups play a crucial role in binding to these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Cholesteryl Acetate and Hydroxylated Sterols

Cholesteryl Acetate

- Molecular Formula : C29H48O2

- Molecular Weight : 428.69 g/mol

- Key Features : Acetylated 3beta-hydroxy group; absence of additional hydroxylation.

- Applications : Used in liquid crystal displays, lipid metabolism studies, and as a reference standard in chromatography .

20-Hydroxyecdysone

- Molecular Formula : C27H44O7

- Molecular Weight : 480.64 g/mol

- Key Features : Multiple hydroxyl groups (positions 2, 3, 14, 20, 22, 25) and a ketone at C-4.

- Applications : Insect molting hormone; used in pharmacological research and as a synthetic precursor .

25-Hydroxycholest-5-en-3beta-yl Acetate

- Inferred Molecular Formula : C29H48O3 (assuming one additional hydroxyl group compared to cholesteryl acetate).

- Inferred Molecular Weight : ~445.69 g/mol.

- Key Features : Combines the lipophilic acetyl group at C-3 with a polar hydroxyl at C-25, balancing solubility in both aqueous and lipid environments.

Physicochemical Properties and Functional Group Impact

<sup>*</sup>LogP: Partition coefficient (octanol/water). <sup>†</sup>TPSA: Topological polar surface area. <sup>‡</sup>Estimated based on cholesteryl acetate’s high lipophilicity .

The C-25 hydroxyl group in this compound likely reduces LogP by ~1.5 units compared to cholesteryl acetate, improving aqueous solubility. This modification mimics hydroxylated sterols like 20-hydroxyecdysone, which exhibit biological activity tied to their polarity .

Q & A

Q. Table 1. Comparative Bioactivity of Structurally Related Oxysterols

| Compound | Key Metabolic Role | CYP7A1 Modulation | Reference |

|---|---|---|---|

| 25-Hydroxycholest-5-en-3β-yl acetate | Suppresses bile acid synthesis | ↓ 40% (HepG2) | |

| (25R)-27-Hydroxycholesterol | Enhances cholesterol efflux | ↑ 25% (Primary hepatocytes) | |

| 3beta-Hydroxycholestenoic acid | Bile acid precursor | Neutral |

Q. Table 2. Optimized HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Retention Time | Detection |

|---|---|---|---|---|

| C18 (5 μm) | 70:30 MeOH:H₂O (+0.1% FA) | 1.0 mL/min | 12.3 min | UV 210 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.